molecular formula C6H16ClNS B067350 Diethyl(2-sulfanylethyl)azanium;chloride CAS No. 185463-71-2

Diethyl(2-sulfanylethyl)azanium;chloride

Cat. No.: B067350
CAS No.: 185463-71-2
M. Wt: 169.72 g/mol
InChI Key: QAXLTZBBDSDRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl(2-sulfanylethyl)azanium;chloride (IUPAC name: diethyl(2-sulfanylethyl)azanium chloride), also known as diethylaminoethanethiol hydrochloride or diethyl(2-mercaptoethyl)ammonium chloride, is a quaternary ammonium compound with the molecular formula C₆H₁₆NS⁺·Cl⁻ . It consists of a diethylamino group bonded to an ethylthiol moiety, with a chloride counterion. Its molecular structure distinguishes it from other azanium chlorides, particularly in terms of solubility, stability, and biological activity.

Properties

CAS No.

185463-71-2

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

IUPAC Name

diethyl(2-sulfanylethyl)azanium;chloride

InChI

InChI=1S/C6H15NS.ClH/c1-3-7(4-2)5-6-8;/h8H,3-6H2,1-2H3;1H

InChI Key

QAXLTZBBDSDRPW-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCS.[Cl-]

Canonical SMILES

CC[NH+](CC)CCS.[Cl-]

Other CAS No.

1942-52-5

Pictograms

Irritant

Synonyms

2-DIETHYLAMINO ETHANETHIOL HCL

Origin of Product

United States

Comparison with Similar Compounds

Choline Chloride

Structure: (2-Hydroxyethyl)trimethylazanium chloride (C₅H₁₄NO⁺·Cl⁻) . Key Differences:

  • Functional Group : Choline chloride features a hydroxyl (-OH) group instead of a thiol (-SH), making it more polar and less reactive toward oxidation.
  • Applications : Primarily used as a nutrient supplement in animal feed and a precursor for acetylcholine synthesis. Its hydroxyl group enhances water solubility, making it suitable for biological systems .
  • Toxicity : Generally recognized as safe (GRAS) in regulated doses, unlike thiol-containing compounds, which may require stricter handling .
Property Diethyl(2-sulfanylethyl)azanium;chloride Choline Chloride
Functional Group -SH -OH
Solubility in Water Moderate (thiol reduces polarity) High
Primary Use Chemical synthesis, ligand chemistry Animal feed, neurotransmission
Reactivity Oxidizes to disulfides Stable in aqueous media

Benzethonium Chloride

Structure: Benzyl-dimethyl-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium chloride (C₂₇H₄₂NO₂⁺·Cl⁻) . Key Differences:

  • Substituents : Benzethonium has a bulky aromatic benzyl group and a long alkyl chain, enhancing its lipophilicity and surfactant properties.
  • Applications : Widely used as an antimicrobial agent in disinfectants and preservatives due to its ability to disrupt microbial membranes .
  • Toxicity: Higher toxicity compared to simpler azanium chlorides, limiting its use to non-ingestible products.
Property This compound Benzethonium Chloride
Molecular Complexity Simple (diethyl + thiol) Complex (aromatic + alkyl)
Lipophilicity Moderate High
Primary Use Chemical intermediates Antimicrobials

Acetylcholine Chloride

Structure: 2-Acetyloxyethyl(trimethyl)azanium chloride (C₇H₁₆NO₂⁺·Cl⁻) . Key Differences:

  • Functional Group : Contains an acetyloxy (-OCOCH₃) group, enabling hydrolysis to choline in biological systems.
  • Applications : Critical in neurotransmission; used medically to treat conditions like glaucoma and ileus .
  • Stability : Susceptible to enzymatic hydrolysis, unlike the more stable thiol-based compound.
Property This compound Acetylcholine Chloride
Bioactivity Limited High (neurotransmitter)
Stability in Water Stable Hydrolyzes rapidly
Synthetic Utility Ligand, reducing agent Pharmaceutical precursor

Benzoxonium Chloride

Structure: Benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride (C₂₃H₄₂NO₂⁺·Cl⁻) . Key Differences:

  • Substituents : Combines a benzyl group with two hydroxyethyl chains , enhancing surfactant properties.
  • Applications : Used in antiseptic formulations for topical use, leveraging its dual hydrophilic-lipophilic balance .
Property This compound Benzoxonium Chloride
Hydrophilic Groups Thiol (-SH) Hydroxyethyl (-OH)
Primary Use Chemical synthesis Topical antiseptics

Physicochemical and Functional Contrasts

  • Reactivity : The thiol group in this compound enables nucleophilic substitution and metal coordination, unlike the hydroxyl or acetyloxy groups in choline and acetylcholine derivatives .
  • Solubility : Thiols reduce overall polarity compared to hydroxylated analogs, affecting solubility in aqueous vs. organic phases .
  • Thermal Stability : Quaternary ammonium salts with aromatic or bulky substituents (e.g., benzethonium) exhibit higher thermal stability due to reduced molecular mobility .

Industrial and Research Implications

  • This compound is niche in applications requiring thiol-mediated reactions, such as polymer crosslinking or nanoparticle synthesis.

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